molecular formula C29H27FN6O6S2 B2903014 ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 393806-86-5

ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2903014
CAS No.: 393806-86-5
M. Wt: 638.69
InChI Key: RDWQMPKASVSWJB-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group at position 2. Attached to this core is a thioacetamido linker, which connects to a 1,2,4-triazole ring. The triazole is further substituted with a 4-nitrophenyl group at position 4 and a 3-fluorobenzamido-methyl moiety at position 3.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O6S2/c1-2-42-28(39)25-21-8-3-4-9-22(21)44-27(25)32-24(37)16-43-29-34-33-23(15-31-26(38)17-6-5-7-18(30)14-17)35(29)19-10-12-20(13-11-19)36(40)41/h5-7,10-14H,2-4,8-9,15-16H2,1H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWQMPKASVSWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of a triazole ring and various functional groups that contribute to its biological activity. The key structural components include:

  • Triazole moiety : Known for various biological activities including antifungal and anticancer properties.
  • Fluorobenzamide : Contributes to the compound's interaction with biological targets.
  • Tetrahydrobenzo[b]thiophene : Imparts additional pharmacological properties.

Antioxidant Activity

Research indicates that compounds containing triazole rings exhibit significant antioxidant properties. For instance, derivatives of 1,2,4-triazole have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have demonstrated that similar compounds can inhibit inflammatory pathways. For example, ethyl 2-(2-fluorobenzamido)benzoate (EFB-1), a related compound, was shown to inhibit superoxide anion release from neutrophils and reduce multiple organ dysfunction in trauma-hemorrhagic shock models . This suggests that the triazole-containing compound may also possess anti-inflammatory properties through similar mechanisms.

Antimicrobial Activity

The presence of the benzamide group in the structure is associated with various antimicrobial activities. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities against a range of pathogens .

Antitumor Potential

The compound's structural features suggest potential antitumor activity. Triazole derivatives are known for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells . However, specific studies on this compound's antitumor effects are still required for conclusive evidence.

Study 1: Inhibition of Neutrophil Activation

A study focused on EFB-1 demonstrated its capacity to inhibit neutrophil activation post-trauma. The administration of EFB-1 resulted in decreased myeloperoxidase activity in various organs and improved overall organ function in rat models subjected to trauma . This highlights the potential therapeutic application of compounds structurally similar to this compound in managing inflammatory responses.

Study 2: Triazole Derivatives as Anticancer Agents

Research into various triazole derivatives has shown promising results in cancer therapy. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of cell cycle progression. While specific data on the compound is limited, related studies support its potential application in oncology .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Ethyl 2-fluorobenzamido benzoateAntioxidantScavenging free radicals
EFB-1Anti-inflammatoryInhibition of neutrophil activation
Triazole derivativesAntitumorInduction of apoptosis
Benzamide derivativesAntimicrobialDisruption of bacterial cell wall synthesis

Scientific Research Applications

Ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. It has a molecular formula of C29H27FN6O6S2 and a molecular weight of 638.69, with a purity of usually 95%. This compound is suitable for many research applications.

Antioxidant Activity

Triazole-containing compounds exhibit antioxidant properties and can scavenge free radicals, which is important for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Similar compounds can inhibit inflammatory pathways. For example, ethyl 2-(2-fluorobenzamido)benzoate (EFB-1), a related compound, can inhibit superoxide anion release from neutrophils and reduce multiple organ dysfunction in trauma-hemorrhagic shock models. This suggests that the title compound may also possess anti-inflammatory properties through similar mechanisms.

Antimicrobial Activity

The presence of the benzamide group in the structure is associated with antimicrobial activities. Compounds with similar structures have exhibited antibacterial and antifungal activities against a range of pathogens.

Antitumor Potential

Triazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Inhibition of Neutrophil Activation

A study focused on EFB-1 demonstrated its capacity to inhibit neutrophil activation post-trauma. The administration of EFB-1 resulted in decreased myeloperoxidase activity in various organs and improved overall organ function in rat models subjected to trauma. This highlights the potential therapeutic application of compounds structurally similar to the title compound in managing inflammatory responses.

Triazole Derivatives as Anticancer Agents

Research into various triazole derivatives has shown promising results in cancer therapy. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of cell cycle progression.

Comparison with Similar Compounds

Data Tables

Table 1: Spectroscopic Data for Selected Analogs
Compound IR (cm⁻¹) 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
Target Compound Not reported Not reported Not reported Not reported
Compound 6o N/A 1.40 (t, J = 7.3 Hz, 3H), 4.30 (q, 2H) 14.1 (CH3), 61.2 (CH2), 166.1 (C=O) 390.1370 (calc), 390.1370 (exp)
Triazole-thiones [7–9] 1247–1255 (C=S), 3278–3414 (NH) 7.2–8.1 (aryl-H) 120–160 (aryl-C), 180–185 (C=S) Not reported

Notes

Limitations: Direct pharmacological or toxicological data for the target compound are absent in the provided evidence.

Synthetic Optimization : Low yields (e.g., 22% for compound 6o, ) suggest challenges in steric hindrance or intermediate stability, necessitating further protocol refinement.

Q & A

Q. What are the key steps and critical considerations in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Thiophene core formation : Cyclization reactions (e.g., Gewald reaction) to construct the tetrahydrobenzo[b]thiophene scaffold .
  • Functionalization : Sequential introduction of triazole, fluorobenzamido, and nitrobenzene groups via nucleophilic substitution or coupling reactions .
  • Solvent and catalyst selection : Use of polar aprotic solvents (DMF, DCM) and catalysts like triethylamine (TEA) to enhance reaction efficiency .
  • Purification : Chromatography (HPLC) or recrystallization to isolate the final product .

Critical considerations :

  • Temperature control (e.g., 60–80°C for amide bond formation) .
  • Monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR for confirming molecular structure and substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% purity threshold for biological assays) .
  • IR spectroscopy : Identify functional groups (e.g., C=O, S-H stretches) .

Example data :

TechniqueKey Peaks/ObservationsReference
1H NMRδ 7.8–8.2 ppm (aromatic protons)
HRMS[M+H]+ m/z calculated: 648.12; found: 648.10

Q. How does the compound’s structural complexity influence its reactivity?

  • Triazole-thioether linkage : Sensitive to oxidative conditions; requires inert atmospheres during synthesis .
  • Nitro group : Reducible under catalytic hydrogenation, enabling derivatization .
  • Fluorobenzamido moiety : Enhances electrophilicity for nucleophilic substitution reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to prevent side reactions in multi-step syntheses .
  • Solvent optimization : DMF for solubility vs. DCM for ease of purification .
  • Catalyst screening : Use of acetic acid vs. TEA for pH-dependent reactions .
  • Orthogonal purification : Combine column chromatography with recrystallization for >99% purity .

Case study : A 20% yield increase was achieved by replacing toluene with DMF in triazole coupling reactions .

Q. How can contradictions in spectral data during characterization be resolved?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments .
  • Control experiments : Synthesize intermediate compounds to isolate spectral contributions .
  • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Example : Discrepancies in NOE correlations resolved via X-ray crystallography .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Functional group modifications :
ModificationBiological ImpactReference
Nitro → Amine reductionEnhanced antimicrobial activity
Fluorobenzamido → ChloroImproved enzyme inhibition potency
  • Biological assays : Screen against target enzymes (e.g., kinase inhibition) or pathogens (e.g., S. aureus) .
  • Docking studies : Predict binding modes using crystallographic data from homologous proteins .

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